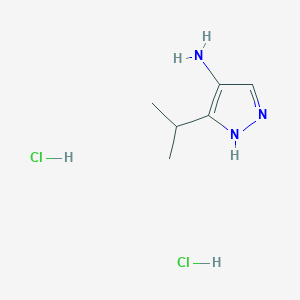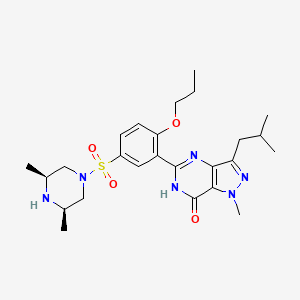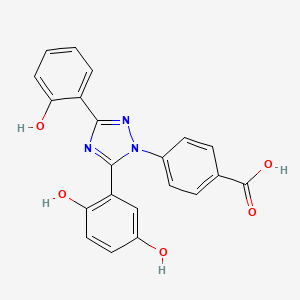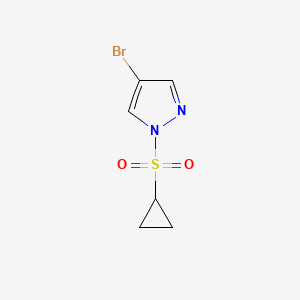![molecular formula C13H17NO2S B1460733 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 1019437-73-0](/img/structure/B1460733.png)
2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid
Vue d'ensemble
Description
2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2S . It has a molecular weight of 251.35 . The IUPAC name for this compound is 2-[(cyclohexylmethyl)sulfanyl]nicotinic acid .
Molecular Structure Analysis
The InChI code for 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid is 1S/C13H17NO2S/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid include a molecular weight of 251.35 .Applications De Recherche Scientifique
Chemical Interactions and Biological Activity
2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid, due to its structural complexity, may be part of broader classes of compounds involved in a range of chemical interactions and biological activities. Compounds like carboxylic acids exhibit varied biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship is significant, as the presence of functional groups like hydroxyl groups and carboxylic acids influence these activities (Godlewska-Żyłkiewicz et al., 2020).
Role in Central Nervous System (CNS) Drug Synthesis
The compound falls within the category of compounds containing functional chemical groups, which can serve as precursors or lead molecules in synthesizing drugs with CNS activity. Heterocycles like pyridine, which is part of the chemical's structure, are significant in this context. These compounds have potential effects ranging from depression to convulsion (Saganuwan, 2017).
Environmental and Ecological Impact
The compound may also be related to broader classes of chemicals, like perfluoroalkyl and polyfluoroalkyl substances, which are persistent in the environment and can lead to the formation of environmentally persistent acids. The environmental fate, effects, and treatment methods of such chemicals are subjects of ongoing research, indicating the relevance of understanding the broader impact of such compounds (Liu & Avendaño, 2013).
Potential in Organic Synthesis and Catalysis
The pyridine structure within the compound suggests its utility in organic synthesis and catalysis, given the importance of pyridine derivatives in these fields. These compounds exhibit a range of biological activities and are used in designing catalysts and synthesizing biologically active materials (Abu-Taweel et al., 2022).
Propriétés
IUPAC Name |
2-(cyclohexylmethylsulfanyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJPISLVWPQEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CSC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B1460655.png)




![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide](/img/structure/B1460663.png)
![2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B1460665.png)
![1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460669.png)

![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1460671.png)
![5-ethyl-2-[(4-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1460672.png)